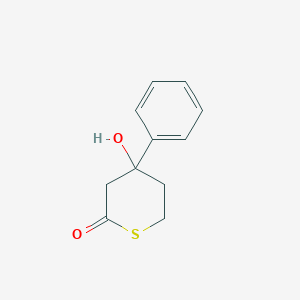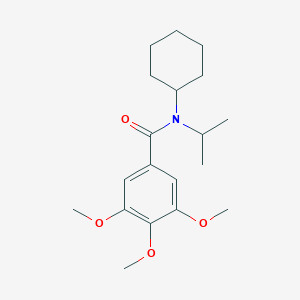
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is a complex organic compound with the molecular formula C16H23NO4 This compound features a benzamide core substituted with cyclohexyl, trimethoxy, and isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine under a nitrogen atmosphere. The reaction is carried out in chloroform (CHCl3) at reflux temperature for about 3 hours. After the reaction, the mixture is cooled, diluted with chloroform, and washed with 1 M aqueous hydrochloric acid (HCl) and saturated aqueous sodium bicarbonate (NaHCO3) to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxy groups may contribute to its ability to scavenge free radicals and exhibit antioxidant activity. Additionally, its benzamide core can interact with various enzymes and receptors, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the cyclohexyl and isopropyl groups.
N-cyclohexyl-3,4,5-trimethoxybenzamide: Similar structure but without the isopropyl group.
3,4,5-Trimethoxybenzaldehyde: An aldehyde derivative used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of cyclohexyl and isopropyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
33522-74-6 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
N-cyclohexyl-3,4,5-trimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H29NO4/c1-13(2)20(15-9-7-6-8-10-15)19(21)14-11-16(22-3)18(24-5)17(12-14)23-4/h11-13,15H,6-10H2,1-5H3 |
InChI 键 |
DMHHIHKESDSTCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


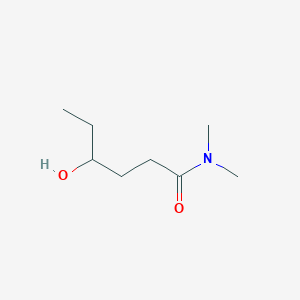
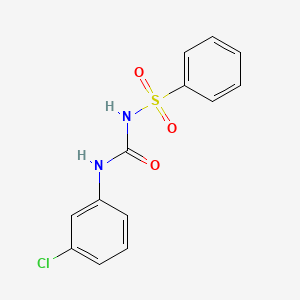
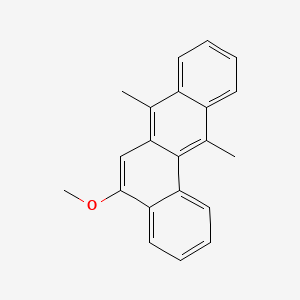
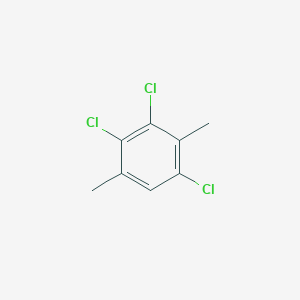
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
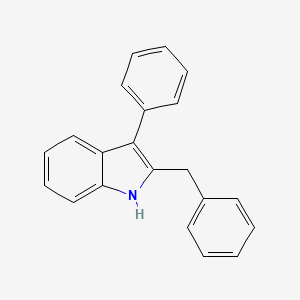
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
